molecular formula C5H6ClN3 B6296609 6-Chloro-3-methylpyridazin-4-amine CAS No. 1195683-49-8

6-Chloro-3-methylpyridazin-4-amine

Cat. No.: B6296609
CAS No.: 1195683-49-8
M. Wt: 143.57 g/mol
InChI Key: GLSIASALNRSEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-methylpyridazin-4-amine is a heterocyclic compound with a pyridazine ring structure. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 3rd position, and an amine group at the 4th position on the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methylpyridazin-4-amine typically involves the chlorination of 3-methylpyridazine followed by amination. One common method includes the reaction of 3-methylpyridazine with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6th position. The resulting 6-chloro-3-methylpyridazine is then treated with ammonia or an amine source to introduce the amine group at the 4th position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylpyridazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chlorinating Agents: Phosphorus oxychloride (POCl3), thionyl chloride (SOCl2).

    Amination Reagents: Ammonia (NH3), primary or secondary amines.

    Condensation Reagents: Aldehydes, ketones.

    Alkylating Agents: Alkyl halides, alkyl sulfonates.

Major Products Formed

    Substituted Pyridazines: Formed by substitution reactions.

    Imines: Formed by condensation reactions.

    Alkylated Amines: Formed by alkylation reactions.

Scientific Research Applications

6-Chloro-3-methylpyridazin-4-amine is used in various scientific research applications, including:

    Drug Discovery: As a building block for the synthesis of potential pharmaceutical compounds.

    Biological Studies: To investigate its biological activity and potential therapeutic effects.

    Chemical Synthesis: As an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylpyridazin-4-amine is primarily based on its ability to interact with biological targets through its amine and chlorine functional groups. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-methylpyridazin-3-amine: Similar structure but with the chlorine and methyl groups at different positions.

    3-Methylpyridazine: Lacks the chlorine and amine groups.

    4-Amino-3-methylpyridazine: Lacks the chlorine group.

Uniqueness

6-Chloro-3-methylpyridazin-4-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the chlorine and amine groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

6-chloro-3-methylpyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-4(7)2-5(6)9-8-3/h2H,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSIASALNRSEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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